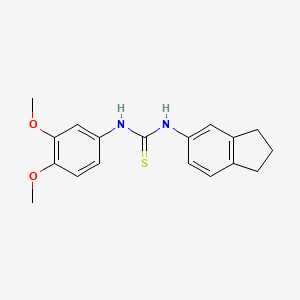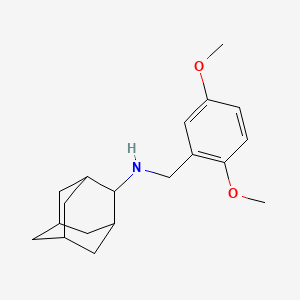![molecular formula C16H17N3O2 B5717324 N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, commonly known as PBIT, is a chemical compound that has gained significant attention in the scientific community. It is a pyridinecarboximidamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
PBIT's mechanism of action involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to interact with the catalytic cysteine residue of protein tyrosine phosphatases, leading to inhibition of their activity. PBIT has also been shown to inhibit histone deacetylases by binding to their active site and preventing the removal of acetyl groups from histones.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
PBIT has several advantages for use in lab experiments, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells. However, one limitation of PBIT is its potential toxicity, which requires careful attention to the concentration used in experiments.
Orientations Futures
There are several future directions for research on PBIT. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. PBIT's ability to inhibit histone deacetylases may also have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of PBIT in various fields of scientific research.
Méthodes De Synthèse
PBIT can be synthesized through various methods, including the reaction of 2-aminopyridine with 2-bromo-1-phenylbutane in the presence of a base, or by reacting 2-aminopyridine with 2-phenylbutanoyl chloride in the presence of a base. The synthesis of PBIT requires careful attention to the reaction conditions, such as temperature and pH, to ensure high yield and purity.
Applications De Recherche Scientifique
PBIT has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and histone deacetylases, which play crucial roles in various cellular processes. PBIT has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-13(12-8-4-3-5-9-12)16(20)21-19-15(17)14-10-6-7-11-18-14/h3-11,13H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROSCPSEFTWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenylbutanoyl)oxy]pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
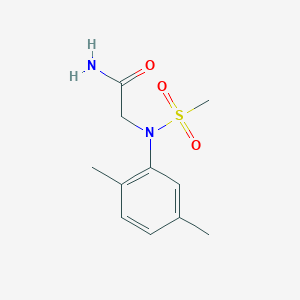
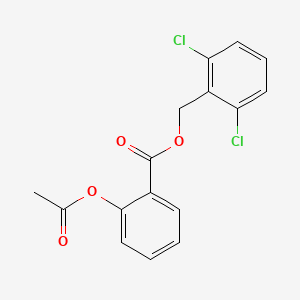
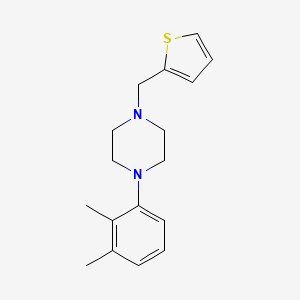
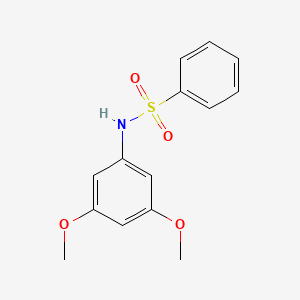
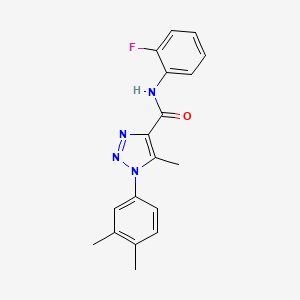
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
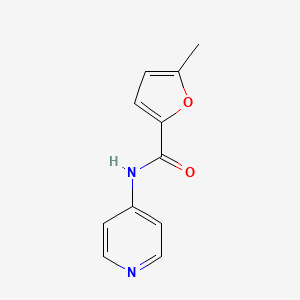
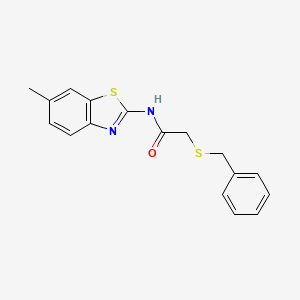
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
